4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that features a combination of biphenyl, hydrazone, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. One common route includes the following steps:
Formation of the biphenyl ether: This involves the reaction of 4-hydroxybiphenyl with an appropriate alkylating agent to form the biphenyl ether.
Hydrazone formation: The biphenyl ether is then reacted with hydrazine derivatives to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone with 3-bromobenzoic acid under suitable conditions, such as the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the hydrazone linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{2-[2-(1-NAPHTHYLOXY)PROPANOYL]HYDRAZONO}METHYL)PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 4-[(E)-({2-[4-(BENZYLOXY)PHENOXY]PROPANOYL}HYDRAZONO)METHYL]-2-ETHOXYPHENYL 2,4-DICHLOROBENZOATE
- 4-{(E)-[2-(2-{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}-2-OXOACETYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE
Uniqueness
4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl moiety enhances its hydrophobic interactions, while the hydrazone linkage provides versatility in forming hydrogen bonds.
Properties
CAS No. |
477729-71-8 |
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Molecular Formula |
C30H25BrN2O5 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C30H25BrN2O5/c1-20(37-26-14-12-23(13-15-26)22-7-4-3-5-8-22)29(34)33-32-19-21-11-16-27(28(17-21)36-2)38-30(35)24-9-6-10-25(31)18-24/h3-20H,1-2H3,(H,33,34)/b32-19+ |
InChI Key |
UJKDSWRMGFYSSV-BIZUNTBRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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